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molecular formula C6H11NO3 B8804810 2-Isoxazolidinecarboxylic acid, ethyl ester CAS No. 54020-55-2

2-Isoxazolidinecarboxylic acid, ethyl ester

Cat. No. B8804810
M. Wt: 145.16 g/mol
InChI Key: PGPQZSDFRTWCCZ-UHFFFAOYSA-N
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Patent
US06680317B2

Procedure details

To a solution of KOH (6.4 g, 0.11 mol) and hydroxyurethane (12 g, 0.11 mol) in ethanol (50 mL) was added 1,3-dibromopropane (5.8 mL, 0.057 mol). The resulting suspension was heated at reflux for 1 hour. After the mixture was cooled to room temperature, an additional portion of KOH (3.2 g, 0.055 mol) and of dibromopropane (2.9 mL, 0.028 mol) was added. The mixture was then refluxed for 1 hour, cooled to room temperature, and solvent was evaporated. The residue was suspended in boiling ether three times and filtered. The combined filtrates were dried over sodium sulfate, filtered, and evaporated. A portion of 3 g of the crude product was purified by flush column chromatography (EtOAC/Hexane, gradient elution), yielding 1.18 g of N-(ethoxycarbonyl)isoxazolidine. 1H NMR (CDCl3) δ 1.15 (t, 3H), 2.15 (q, 2H), 3.55 (t, 2H), 3.8 (t, 2H), 4.1 (q, 2H).
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][NH:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:11][CH2:12][CH2:13]Br.BrC(Br)(C)C>C(O)C>[CH2:8]([O:7][C:5]([N:4]1[CH2:13][CH2:12][CH2:11][O:3]1)=[O:6])[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
12 g
Type
reactant
Smiles
ONC(=O)OCC
Name
Quantity
5.8 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.9 mL
Type
reactant
Smiles
BrC(C)(C)Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
solvent was evaporated
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined filtrates were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
A portion of 3 g of the crude product was purified
CUSTOM
Type
CUSTOM
Details
by flush
WASH
Type
WASH
Details
column chromatography (EtOAC/Hexane, gradient elution)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: CALCULATEDPERCENTYIELD 14.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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